molecular formula C12H10F4O2 B8155066 (E)-Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate

(E)-Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate

Cat. No.: B8155066
M. Wt: 262.20 g/mol
InChI Key: PCTANQVCPNSYJV-GQCTYLIASA-N
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Description

(E)-Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of a trifluoromethyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with 4-fluoro-3-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and the ester react in the presence of a base such as piperidine or pyridine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylstyrene: Another compound with a trifluoromethyl group, used in similar applications.

    Fluoroacrylates: Compounds with fluoro-substituted acrylate groups, used in polymer chemistry and materials science.

Uniqueness

(E)-Ethyl 3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylate is unique due to the combination of both fluoro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O2/c1-2-18-11(17)6-4-8-3-5-10(13)9(7-8)12(14,15)16/h3-7H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTANQVCPNSYJV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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